![molecular formula C9H12F3N3 B1453381 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine CAS No. 1057682-62-8](/img/structure/B1453381.png)

4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine

説明

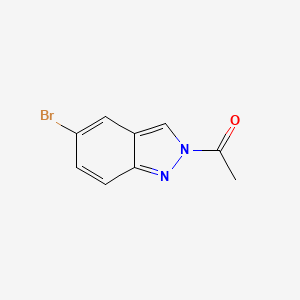

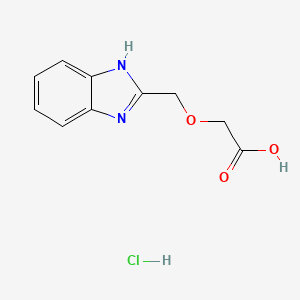

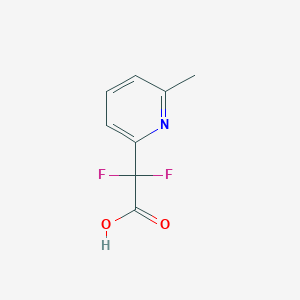

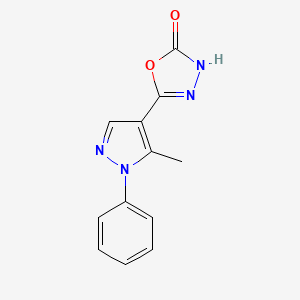

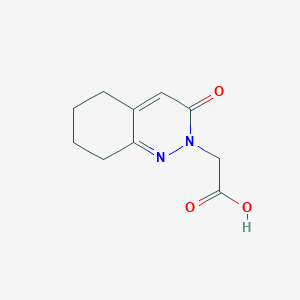

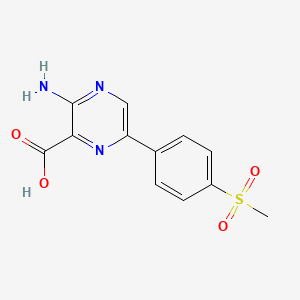

“4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms and one hydrogen atom .

Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring and a trifluoromethyl group. The empirical formula is C4H3F3N2, and the molecular weight is 136.08 .科学的研究の応用

Antidiabetic Properties

Piperazine derivatives, including those structurally related to 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine, have been recognized for their potential in treating diabetes. These compounds, particularly the piperazine derivative PMS 812, have demonstrated significant antidiabetic effects in rat models of diabetes. The enhancement of insulin secretion, a crucial aspect of diabetes management, was noted as a prominent mechanism, independent of alpha2 adrenoceptor blockage. The exploration of various substitutions on the piperazine structure and the imidazoline ring have led to the identification of compounds with improved antidiabetic properties, suggesting a promising avenue for therapeutic development in diabetes management (Le Bihan et al., 1999).

Antihypertensive Effects

Compounds structurally related to this compound have also been explored for their antihypertensive activities. In one study, a series of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones was synthesized and evaluated for their efficacy in managing hypertension in spontaneously hypertensive rats (SHR). Preliminary indications suggest that these compounds may exert their antihypertensive effects through both central and peripheral mechanisms, highlighting their potential in hypertension treatment (Clark et al., 1983).

Lipid and Blood Sugar Regulation

New fibrates containing piperidine and piperazine moieties, structurally related to this compound, have been synthesized and evaluated for their efficacy in decreasing triglyceride, cholesterol, and blood sugar levels in mice and rats. These compounds, especially 2-[3-[1-(4-fluorobenzoyl)-piperidin-4yl]phenoxyl-2-methylpropanoic acid (9aA: AHL-157), showed superior activities compared to traditional drugs like bezafibrate, emphasizing their potential in managing lipid and glucose levels (Komoto et al., 2000).

Safety and Hazards

作用機序

Target of Action

It’s worth noting that compounds containing the imidazole moiety have been found to interact with a broad range of biological targets . Similarly, piperidine derivatives have been used in the synthesis of dopamine D3 receptor antagonists .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties, which make them an important synthon in the development of new drugs . Piperidine derivatives have also been used in C,N-cross coupling reactions .

Biochemical Pathways

Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

The compound’s molecular weight (13608 g/mol) and its solubility in polar solvents suggest that it may have good bioavailability .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .

特性

IUPAC Name |

4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3/c10-9(11,12)7-5-14-8(15-7)6-1-3-13-4-2-6/h5-6,13H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWIPNUWIWGOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride](/img/structure/B1453300.png)

![N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453312.png)

![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1453319.png)